Riqrgpgrafvtigk
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H126N26O18/c1-9-39(5)56(66(112)87-36-53(103)91-48(70(116)117)23-14-15-29-74)97-69(115)58(42(8)100)98-67(113)55(38(3)4)95-64(110)49(34-43-20-12-11-13-21-43)94-59(105)41(7)89-62(108)46(25-18-32-85-73(81)82)90-52(102)35-86-65(111)50-26-19-33-99(50)54(104)37-88-61(107)45(24-17-31-84-72(79)80)92-63(109)47(27-28-51(76)101)93-68(114)57(40(6)10-2)96-60(106)44(75)22-16-30-83-71(77)78/h11-13,20-21,38-42,44-50,55-58,100H,9-10,14-19,22-37,74-75H2,1-8H3,(H2,76,101)(H,86,111)(H,87,112)(H,88,107)(H,89,108)(H,90,102)(H,91,103)(H,92,109)(H,93,114)(H,94,105)(H,95,110)(H,96,106)(H,97,115)(H,98,113)(H,116,117)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t39-,40-,41-,42+,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHASQROABALLM-ROQHZCFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H126N26O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1655.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Construct Generation Methodologies of Riqrgpgrafvtigk
Solid-Phase Peptide Synthesis Techniques for RIQRGPGRAFVTIGK
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides like this compound. sigmaaldrich.comsterlingpharmasolutions.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. sterlingpharmasolutions.combachem.com The process builds the peptide from the C-terminus to the N-terminus, the opposite direction of biological protein synthesis. thermofisher.com
The core of SPPS is a cycle of repeated steps: deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the next protected amino acid in the sequence. peptide.com Excess reagents and byproducts are removed by simple filtration and washing of the resin, which is a major advantage over liquid-phase synthesis. bachem.comthermofisher.com
Two primary chemical strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, named after the N-terminal protecting groups used. masterorganicchemistry.com
Boc-based SPPS: This older method uses the acid-labile Boc group for temporary N-terminal protection and stronger acids, such as hydrofluoric acid (HF) or trimethylsilyl (B98337) trifluoromethanesulfonate, for the final cleavage from the resin and removal of side-chain protecting groups. nih.govpsu.edu
Fmoc-based SPPS: This is now the more common approach due to its use of milder reaction conditions. The base-labile Fmoc group is removed with a weak base like piperidine, while the final cleavage and side-chain deprotection are performed with a moderate acid like trifluoroacetic acid (TFA). peptide.commasterorganicchemistry.com This orthogonality allows for greater flexibility in synthesis. masterorganicchemistry.com
The synthesis of this compound or related peptides has been achieved using these standard SPPS methods. pnas.orgnih.govpsu.edu For instance, a glycine-linked tetramer of a malaria circumsporozoite protein repeat was synthesized using a Boc-based solid-phase method. nih.gov The general procedure involves swelling the resin in a solvent like N,N-dimethylformamide (DMF), followed by the iterative cycles of deprotection and coupling. peptide.com Coupling efficiency is often enhanced by activating the incoming amino acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU. peptide.compsu.edu Once the full-length peptide is assembled, it is cleaved from the resin, and all protecting groups are removed. thermofisher.com
Table 1: Generalized Cycle of Solid-Phase Peptide Synthesis (SPPS)
| Step | Description | Purpose |
|---|---|---|
| Resin Swelling | The solid support resin is swollen in an appropriate solvent (e.g., DMF). | To make the reactive sites on the resin accessible for the first amino acid attachment. peptide.com |
| Deprotection | The temporary protecting group (e.g., Fmoc or Boc) on the N-terminus of the resin-bound peptide is removed. | To expose the free amine group for the next coupling reaction. thermofisher.compeptide.com |
| Washing | The resin is washed multiple times to remove excess deprotection reagent and byproducts. | To ensure a clean reaction environment for the next step. bachem.com |
| Coupling | The next N-terminally protected amino acid, activated by a coupling agent, is added to the reaction vessel. | To form a new peptide bond with the deprotected N-terminus of the growing chain. sigmaaldrich.comthermofisher.com |
| Washing | The resin is washed again to remove unreacted amino acids, coupling agents, and byproducts. | To purify the resin-bound peptide before the next cycle. bachem.com |
| Repeat Cycle | The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence. | To assemble the complete peptide chain. peptide.com |
| Final Cleavage | The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed. | To release the free, unprotected peptide into solution for purification. sigmaaldrich.comthermofisher.com |
Derivatization and Modification Strategies for this compound Analogs
To improve the stability, binding affinity, or immunogenicity of this compound, various derivatization and modification strategies are employed to create analogs. These modifications can range from simple truncations to the complex addition of non-peptidic moieties.
One modification strategy involves truncating the peptide sequence. For example, the this compound (P18IIIB) epitope was shortened to a 13-mer, RIQRGPGRAFVTI, to bypass a serum processing step needed to generate the minimal active epitope. nih.gov
Another key strategy is glycosylation, the attachment of sugar moieties. The synthesis of O-glycosylated analogs of this compound has been explored. biosynth.com Glycosylation can influence the peptide's conformation, stability, and interaction with immune receptors. bitesizebio.com The synthesis can be approached in two ways: the direct method, where a pre-glycosylated amino acid is incorporated during SPPS, or the convergent method, where the glycan is attached to the completed peptide chain. bitesizebio.com
Furthermore, analogs can be created by substituting amino acids or by incorporating lipid components. Fatty acid esters of disaccharides have been synthesized and tested for their ability to bind to the this compound peptide, acting as mimetics of natural glycolipid cofactors for HIV entry. nih.gov These modifications aim to create analogs that can interfere with viral binding processes.
Table 2: Selected Modification Strategies for Peptide Analogs
| Modification Type | Description | Potential Purpose | Example Context |
|---|---|---|---|
| Truncation | Shortening the peptide from the N- or C-terminus. | To identify the minimal active epitope; remove unnecessary residues. nih.gov | This compound truncated to RIQRGPGRAFVTI. nih.gov |
| Glycosylation | Covalent attachment of carbohydrate units. | To improve solubility, stability, and mimic natural glycoproteins. biosynth.combitesizebio.com | Synthesis of O-glycosylated analogs of the V3 loop peptide. biosynth.com |
| Lipidation | Attachment of fatty acids or lipid moieties. | To enhance membrane interaction and mimic glycolipids. nih.gov | Fatty acid esters designed to bind to this compound. nih.gov |
| Phosphorylation | Addition of a phosphate (B84403) group, typically to Ser, Thr, or Tyr residues. | To mimic post-translational modifications and study signaling pathways. bitesizebio.com | Can be achieved by incorporating a pre-phosphorylated amino acid during synthesis. bitesizebio.com |
Immunological Properties and Functions of Riqrgpgrafvtigk
RIQRGPGRAFVTIGK as a Major Histocompatibility Complex (MHC) Class I Restricted Epitope
The peptide this compound is recognized within the immune system as an immunodominant epitope, specifically processed and presented through the Major Histocompatibility Complex (MHC) Class I pathway. nih.govctdbase.org This pathway is crucial for detecting intracellular pathogens, like viruses, and presenting fragments of their proteins to the immune system. chemicalbook.com The presentation of this compound on MHC Class I molecules marks the host cell as infected, thereby making it a target for specialized immune cells. ctdbase.orgbioregistry.io It is primarily recognized by CD8+ cytotoxic T lymphocytes (CTLs), which are key players in cellular immunity. nih.govctdbase.org
Specificity of this compound Binding to MHC Class I Alleles (e.g., H-2Dd)
The binding of peptide epitopes to MHC molecules is a highly specific interaction, dictated by the unique polymorphic characteristics of different MHC alleles. sigmaaldrich.com Research has firmly established that the this compound peptide is presented by the murine MHC Class I allele H-2Dd. nih.govctdbase.org Studies using transfectants that express recombinant Dd/Ld molecules have shown that the presentation of this specific epitope requires both the α1 and α2 domains of the H-2Dd molecule. ctdbase.org
Further investigation into the nature of this interaction has revealed that while the full 15-mer peptide (this compound) can bind to the MHC molecule on the cell surface, a shorter, 10-amino acid segment, RGPGRAFVTI (also known as I-10), represents the minimal-sized epitope necessary for recognition by specific CTLs. nih.gov The generation of this minimal epitope from the longer peptide involves extracellular trimming of the two C-terminal amino acids (GK), a process in which angiotensin-1-converting enzyme (ACE) plays a central role. nih.gov
| Peptide Sequence | MHC Class I Allele | Required MHC Domains | Key Findings | References |
|---|---|---|---|---|
| This compound | H-2Dd | α1 and α2 | Recognized as an immunodominant epitope from HIV-1 gp160. | nih.govctdbase.org |
| RGPGRAFVTI (I-10) | H-2Dd | Not explicitly stated | Identified as the minimal-sized epitope required for CTL recognition; generated by extracellular trimming of the 15-mer. | nih.gov |
Induction of Cytotoxic T Lymphocyte (CTL) Responses by this compound
The presentation of the this compound epitope by H-2Dd molecules on the surface of cells effectively triggers a potent cytotoxic T lymphocyte (CTL) response. wikipedia.orgnih.gov This response is a critical component of the adaptive immune system's cell-mediated arm, designed to eliminate infected cells. The CTLs induced by this peptide are CD8-positive (CD8+), a characteristic feature of T cells that recognize antigens via the MHC Class I pathway. wikipedia.org
Priming and Expansion of this compound-Specific CTLs
The initiation of a CTL response begins with the priming and subsequent expansion of T cells that are specific to the antigen. Immunization with various constructs containing the this compound sequence, such as DNA vaccines expressing HIV-1 gp120 or recombinant vaccinia viruses, leads to the priming and expansion of CTLs specific for this epitope. novoprolabs.com The efficacy of this induction can be enhanced by the co-administration of cytokines or by using different antigen delivery systems. nih.gov For instance, studies have shown that delivering the peptide via porcine parvovirus-like particles is significantly more efficient at generating a strong CTL response compared to linking it to microspheres. nih.gov Following immunization, the expanded population of this compound-specific CTLs can be identified and quantified in lymphoid organs like the spleen.
Humoral Immune Responses Elicited by this compound
In addition to its role in cellular immunity, the V3 loop region of gp160, which contains the this compound sequence, is also a target for humoral immune responses. novoprolabs.com This arm of the adaptive immune system involves the production of antibodies by B lymphocytes, which can recognize and neutralize pathogens in extracellular fluids.
Production of Neutralizing Antibodies Against this compound-Containing Domains
A critical function of the humoral immune response is the generation of neutralizing antibodies that can block a virus from infecting host cells. Research has demonstrated that synthetic peptides containing the this compound sequence can be used to generate such antibodies. novoprolabs.com In one study, rabbits immunized with a synthetic V3 consensus peptide (V3-C36) developed polyclonal antibodies that recognized this region. novoprolabs.com The resulting antiserum was shown to have potent neutralizing activity against the HIV-1 IIIB virus in vitro. novoprolabs.com This was evidenced by the complete inhibition of reverse transcriptase activity and the prevention of syncytia formation in cell cultures, indicating that antibodies targeting this domain can effectively neutralize the virus. novoprolabs.com
Epitope Recognition and Reactivity of Antibodies to this compound
The peptide this compound serves as a critical target for antibody recognition. Research has demonstrated that this epitope is capable of eliciting potent and specific antibody responses. Structurally, the preservation of a β-turn conformation around the central 'GPGR' motif at the tip of the V3 loop is considered vital for effective antibody binding. uni.lu
Studies involving the generation of murine monoclonal antibodies against a synthetic version of the this compound peptide have provided significant insights into its epitope characteristics. nih.gov These antibodies have shown reactivity not only with the peptide itself but also with the full-length gp120 protein from various HIV-1 strains, indicating a degree of cross-reactivity. nih.gov For instance, several monoclonal antibodies raised against this peptide were found to react with gp120 from the divergent HIV-1 isolates IIIB, MN, and RF in Western blot assays. nih.gov
Functionally, these antibodies have demonstrated the ability to mediate significant antiviral effects. Four out of five monoclonal antibodies developed in one study were able to block the fusion of cells infected with the IIIB isolate of HIV-1 with uninfected target cells. nih.gov Furthermore, these antibodies could neutralize the IIIB isolate of HIV-1 in vitro. nih.gov Fine mapping of the epitope has revealed that the core sequence recognized by some neutralizing antibodies is RGPGRAFVTIG, with the tripeptide 'RAF' being particularly important for reactivity. uni.lu
Table 1: Reactivity of Murine Monoclonal Antibodies Against this compound This table summarizes the functional characteristics of monoclonal antibodies generated against the this compound peptide as reported in research studies.
| Antibody | Target Antigen | Reactivity with Divergent Strains (IIIB, MN, RF) | Syncytium (Cell Fusion) Blocking | In Vitro Neutralization |
|---|---|---|---|---|
| Series of 5 mAbs | This compound | Yes (Western Blot) | Yes (4 of 5 blocked IIIB fusion) | Yes (4 of 5 neutralized IIIB isolate) |
| mAb 5025A | This compound | Yes (Fluorescence with MN & IIIB) | Yes (Blocked MN fusion) | Not specified for MN/RF |
Data sourced from studies on monoclonal antibodies raised against the HIV-1 gp120 V3 loop peptide. nih.gov
Role of this compound in T-helper Cell Interaction and Immune Regulation
The peptide this compound is not only a B-cell epitope for antibody responses but also a crucial epitope for T-cell mediated immunity. It is recognized as an immunodominant cytotoxic T-lymphocyte (CTL), or CD8+ T-cell, determinant in H-2d mice. guidetopharmacology.orgnih.gov CTLs are essential for clearing viral infections by killing infected cells. The presentation of this peptide by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells is a critical step for CTL recognition and activation. guidetopharmacology.org
The generation of a robust CTL response against this epitope often requires the involvement of CD4+ T-helper cells. ctdbase.orgguidetopharmacology.org T-helper cells play a central regulatory role in the adaptive immune response by providing necessary activation signals to both B cells and CD8+ T-cells. nih.govcdutcm.edu.cn For instance, vaccine constructs that colinearly synthesize a T-helper epitope, such as the PCLUS 3 peptide (KQIINMWQEVGKAMYA), with the this compound CTL epitope have been shown to effectively induce CTL responses. ctdbase.org This highlights the principle of "cognate help," where the T-helper cell and the B cell or CTL recognize epitopes on the same antigen. uni-freiburg.de
Furthermore, the immune response to this compound can be significantly modulated and enhanced by the use of adjuvants and cytokines. Studies have shown that mucosal immunization with this peptide in combination with adjuvants like cholera toxin (CT) can induce specific CTLs both systemically in the spleen and at mucosal sites. ucytech.com The co-administration of cytokines such as Interleukin-12 (IL-12) and Granulocyte-macrophage colony-stimulating factor (GM-CSF) can synergistically enhance the CTL response, leading to accelerated induction of protective mucosal immunity. ucytech.com This demonstrates that the interaction with T-helper cells and the broader cytokine environment are key in regulating the type and magnitude of the immune reaction to this peptide. guidetopharmacology.org For example, IL-12 is known to promote the differentiation of T-helper cells into a Th1 phenotype, which is critical for cell-mediated immunity against intracellular pathogens like viruses.
Table 2: Research Findings on T-Cell Immune Response to this compound This table outlines key findings from immunization studies utilizing the this compound peptide to elicit T-cell responses.
| Research Focus | Key Finding | Implication for Immune Regulation |
|---|---|---|
| CTL Epitope Recognition | Recognized by CD8+ CTLs in the context of MHC class I (H-2Dd). guidetopharmacology.org | Forms the basis of cell-mediated cytotoxicity against cells presenting this peptide. |
| T-Helper Cell Requirement | Vaccine constructs require linked T-helper epitopes (e.g., PCLUS 3) for effective CTL induction. ctdbase.org | Demonstrates the necessity of T-helper cell activation for robust CTL responses. |
| Mucosal Immunization | Intrarectal immunization with the peptide and Cholera Toxin adjuvant induces systemic and mucosal CTLs. ucytech.com | Shows that mucosal application can generate broad cellular immunity. |
| Cytokine Synergy | Co-administration with GM-CSF and IL-12 enhances the CTL response and protection against mucosal challenge. ucytech.com | Highlights the ability of the cytokine milieu to regulate and boost antigen-specific T-cell immunity. |
| Glycosylation Effect | O-glycosylation of the threonine residue at position 12 completely abrogated the ability of CTLs to lyse target cells. nih.gov | Indicates that post-translational modifications can act as an immune escape mechanism by preventing T-cell recognition. |
Data compiled from various immunological studies on the HIV-1 P18IIIB epitope. guidetopharmacology.orgnih.govctdbase.orgucytech.com
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 16132482 |
| RGPGRAFVTI | 16132483 |
| KQIINMWQEVGKAMYA | 9941641 |
| Cholera Toxin | 729859 |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Not available (protein) |
| Interleukin-12 (IL-12) | Not available (protein) |
| Threonine | 6288 |
Mechanistic Investigations of Riqrgpgrafvtigk Processing and Presentation
Extracellular Processing Pathways of RIQRGPGRAFVTIGK to Minimal Epitopes
Research has demonstrated that the conversion of the 15-mer peptide this compound into its minimal, most potent form occurs not within the cell, but in the extracellular environment. nih.govnih.gov This finding is supported by experiments showing that cells fixed with glutaraldehyde, which are unable to process antigens internally, can still be sensitized by this compound to be recognized by specific CTLs. nih.govnih.gov Furthermore, treating target cells with Brefeldin A, a substance that blocks the conventional endogenous antigen presentation pathway, does not prevent the presentation of this compound. nih.govnih.gov This extracellular processing is a critical step for generating the minimal epitope required for an effective immune response. nih.gov
The primary enzyme responsible for the extracellular processing of this compound is Angiotensin-1-Converting Enzyme (ACE). nih.govnih.gov ACE is a carboxypeptidase, an enzyme that cleaves amino acids from the carboxyl (C-terminal) end of a peptide. nih.govciteab.com In the case of this compound, ACE facilitates the final trimming step by removing the two C-terminal amino acids, glycine (B1666218) (G) and lysine (B10760008) (K). nih.govnih.gov This trimming is essential for the peptide to become a minimal active epitope. nih.gov Studies have confirmed that ACE found in serum is necessary for this processing, and this trimming can occur while the longer peptide is bound to Class I MHC molecules on the cell surface. nih.gov
The critical role of ACE is demonstrated in experiments where its activity is inhibited. nih.gov When ACE activity in the serum is abrogated, for example through the use of inhibitors like captopril (B1668294) or by depleting fetal calf serum (FCS) from the culture medium, the sensitization of target cells by the full-length this compound peptide is completely blocked. nih.gov
Table 1: Effect of ACE Inhibition on Target Cell Sensitization
| Peptide | Condition | Target Cell Sensitization (CTL Lysis) | Reference |
|---|---|---|---|
| This compound (15-mer) | Normal Serum (ACE Present) | Effective | nih.gov |
| This compound (15-mer) | ACE Inhibited (e.g., with Captopril) | Abrogated | nih.gov |
| RGPGRAFVTI (I-10, 10-mer) | Normal Serum (ACE Present) | Effective | nih.gov |
| RGPGRAFVTI (I-10, 10-mer) | ACE Inhibited | Effective | nih.gov |
The end product of the ACE-mediated trimming of this compound is the 10-mer peptide, RGPGRAFVTI, known as I-10. nih.govnih.govciteab.com This I-10 sequence is the minimal-sized epitope necessary for recognition by Dd class I MHC molecule-restricted, CD8+ cytotoxic T lymphocytes. nih.govnih.govciteab.com The removal of the C-terminal glycine and lysine residues from the parent 15-mer peptide is an essential step to produce this minimal epitope. nih.govnih.gov Once generated, the I-10 peptide can effectively sensitize target cells for lysis by CTLs, even under conditions where ACE activity is blocked, highlighting that it is the final, active form of the epitope. nih.govciteab.com
The processing of this compound is heavily influenced by soluble factors present in the extracellular milieu, primarily enzymes found in serum. nih.govciteab.com The most critical of these is the soluble form of Angiotensin-1-Converting Enzyme (ACE). nih.govnih.gov The presence of serum containing active ACE is required for the longer this compound peptide to be trimmed into the minimal I-10 epitope. nih.gov This dependence on serum factors demonstrates two potential mechanisms for extracellular processing: either the minimal epitope is generated by soluble ACE in the serum and then binds to MHC class I molecules, or the longer peptide first binds to cell-surface MHC molecules and is subsequently trimmed by nearby soluble ACE. nih.gov Other proteases present in serum may also play a role, but ACE has been identified as central to this specific processing pathway. nih.govciteab.com
Intracellular Antigen Processing and Presentation of this compound
While exogenously supplied this compound is processed extracellularly, antigens derived from endogenously synthesized HIV-1 gp160 protein follow intracellular pathways to be presented on MHC class I molecules. nih.govmiami.edu
The conventional endogenous pathway for presenting viral antigens like those derived from gp160 involves several key steps. nih.govguidetopharmacology.org First, the full-length protein, synthesized within the host cell, is degraded into smaller peptide fragments in the cytoplasm, a process primarily carried out by the proteasome. guidetopharmacology.orguni.lu These resulting peptides are then transported from the cytoplasm into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.govuni.lu Inside the ER, the peptides may be further trimmed before being loaded onto nascent MHC class I molecules. nih.gov These stable peptide-MHC complexes are then transported to the cell surface via the conventional secretory pathway for presentation to CD8+ T cells. guidetopharmacology.org The reliance on this pathway is confirmed by experiments where cytosolic delivery of fusion proteins containing the this compound sequence requires functional TAP for presentation. uni.lu
The expression of the parent HIV-1 envelope protein, and thus the availability of derived epitopes like this compound, is influenced by cellular homeostatic pathways that respond to stress. uni.lumdpi.com One major pathway is the Unfolded Protein Response (UPR), or ER-stress response, which is activated by the overexpression or misfolding of glycoproteins within the endoplasmic reticulum. uni.lu The UPR works to regulate protein synthesis to maintain cellular protein fidelity. uni.lu Key sensor proteins in this pathway include PERK (PKR-like endoplasmic reticulum kinase), IRE1 (inositol-requiring kinase 1), and ATF6 (activating transcription factor 6). uni.lu During a viral infection, the high-level synthesis of viral proteins like HIV-1 Env can trigger the UPR, which in turn can limit the expression of these proteins as a host defense mechanism. uni.lu Research has shown that inhibiting components of this pathway, such as knocking down PERK expression using miRNA, can lead to enhanced expression of the Env antigen and subsequently augment the Env-specific T-cell immune response. uni.lumdpi.com This indicates that cellular homeostatic stress responses can directly impact the quantity of source antigen available for processing and presentation. uni.lu
Characterization of this compound Binding to Cell Surface MHC Class I Molecules
The peptide this compound, an immunodominant epitope derived from the gp160 envelope protein of Human Immunodeficiency Virus-1 (HIV-1) and also known as P18IIIB, has been a subject of significant research in the context of its interaction with Major Histocompatibility Complex (MHC) Class I molecules. nih.gov Studies have focused on its binding to the murine MHC class I molecule H-2Dd and the subsequent processing that leads to cytotoxic T lymphocyte (CTL) recognition. nih.govnih.gov
Research has revealed a unique mechanism for the processing and presentation of this compound. Unlike typical endogenous antigens that are processed within the cell before being loaded onto MHC class I molecules in the endoplasmic reticulum, this compound can be processed extracellularly. nih.gov This 15-amino acid peptide is a precursor to the minimal 10-mer epitope, RGPGRAFVTI (designated I-10), which is the optimal size for binding to the H-2Dd groove. nih.govnih.gov
Key findings from mechanistic studies indicate that the full-length 15-mer, this compound, is capable of binding directly to H-2Dd molecules on the cell surface. nih.gov Following this binding event, the peptide can be trimmed by an enzyme present in serum, identified as the angiotensin-1-converting enzyme (ACE). nih.gov This enzyme cleaves the two C-terminal amino acids (Glycine-Lysine), converting the bound 15-mer into the stable 10-mer/H-2Dd complex that is recognized by specific CTLs. nih.gov
Evidence for this extracellular binding and processing pathway includes several key experimental observations:
The presentation of this compound to CTLs was not inhibited by Brefeldin A, a drug that blocks the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, thereby disrupting the conventional MHC class I presentation pathway. nih.gov
Glutaraldehyde-fixed cells, which are metabolically inactive and cannot process native proteins internally, were still able to be sensitized by exogenous this compound, indicating that the peptide could bind to existing surface MHC class I molecules. nih.gov
Sensitization of target cells with this compound was dependent on the activity of ACE in the serum. When ACE was inhibited, sensitization was abrogated, unlike with the minimal epitope I-10, which did not require further processing. nih.gov
While the qualitative binding and subsequent extracellular trimming of this compound are well-documented, specific quantitative binding affinity data, such as IC50 or Kd values for the direct interaction of the full-length 15-mer with H-2Dd, are not extensively reported in the reviewed literature. The focus has primarily been on the functional outcomes of this interaction, namely the generation of the minimal epitope and subsequent T-cell activation. The crystal structure of the H-2Dd molecule has been solved in complex with the processed 10-mer peptide, P18-I10 (RGPGRAFVTI), providing detailed insight into the molecular interactions of the final, stable complex. nih.govnih.gov
The table below summarizes the characteristics of this compound and its processed form in relation to MHC class I binding.
| Peptide | Sequence | Length | Binding to H-2Dd on Cell Surface | Processing Requirement for Optimal CTL Recognition |
| This compound | This compound | 15-mer | Yes, can bind as a precursor peptide. nih.gov | Requires extracellular trimming of C-terminal GK by ACE. nih.gov |
| I-10 (P18-I10) | RGPGRAFVTI | 10-mer | Yes, forms the stable, final complex. nih.govnih.gov | None, this is the minimal optimal epitope. nih.gov |
Applications of Riqrgpgrafvtigk in Immunogen Design and Vaccine Development
Design and Formulation of RIQRGPGRAFVTIGK-Based Peptide Vaccines
The design and formulation of vaccines incorporating this compound have evolved to maximize its immunogenic potential through sophisticated construct optimization and delivery technologies.
Optimization of this compound within Multideterminant Peptide Constructs
A primary strategy in leveraging this compound has been its inclusion in multideterminant peptide constructs. These constructs colinearly synthesize the CTL epitope with T helper (Th) epitopes to ensure robust and comprehensive immune activation. researchgate.netwikipedia.org A notable example is the PCLUS3-18IIIB peptide, which combines a multideterminant helper segment from the HIV-1 IIIB envelope (PCLUS3) with the this compound sequence (also known as P18IIIB). nih.govnih.gov This covalent linkage between the helper and CTL epitopes has been shown to be significantly more effective at inducing CTL responses compared to simply mixing the corresponding individual peptides. wikipedia.org
Optimization efforts have also focused on enhancing the efficacy of these constructs. One approach involves modifying the helper epitope to increase its binding affinity to MHC class II molecules, thereby augmenting T-cell help and leading to a greatly enhanced CTL response to the this compound epitope. wikipedia.org Another modification strategy involved truncating the P18IIIB peptide by two amino acids to create the 13-mer P18-I13 (RIQRGPGRAFVTI), which was done to bypass a serum processing step required to generate the minimal epitope. wikipedia.org
| Construct Name | Description | Purpose of Design |
| PCLUS3-18IIIB | A synthetic peptide combining the PCLUS3 helper segment with the P18IIIB (this compound) CTL epitope. nih.govnih.gov | To provide linked T-helper and cytotoxic T-lymphocyte epitopes to elicit a coordinated immune response. researchgate.netwikipedia.org |
| PCLUS 3(A)-18IIIB | A construct where the native helper epitope in PCLUS3 is modified for enhanced MHC class II binding. wikipedia.org | To increase T-cell help, thereby augmenting the CTL response against the P18IIIB epitope. wikipedia.org |
| PCLUS 3-I13 | A construct containing the native PCLUS3 helper epitope linked to a truncated version of P18IIIB (RIQRGPGRAFVTI). wikipedia.org | To eliminate the need for serum processing to generate the minimal CTL epitope. wikipedia.org |
Incorporation of this compound into Particulate Vaccine Delivery Systems (e.g., Virus-Like Particles, Microspheres, Micelles)
To improve delivery and enhance immunogenicity, this compound has been integrated into various particulate systems. These platforms protect the peptide from degradation and facilitate its uptake by antigen-presenting cells (APCs).
Micelles: One innovative approach involves peptide crosslinked micelles (PCMs). In this system, a modified version of the peptide, CGCRIQRGPGRAFVTIGKCGCG, acts as a crosslinker to stabilize micelles that encapsulate immunostimulatory molecules like CpG DNA. This design ensures the efficient co-delivery of the antigen and adjuvant to APCs, significantly enhancing the uptake of the peptide antigen into human dendritic cells.
Virus-Like Particles (VLPs): VLPs serve as a highly effective scaffold for presenting antigens in a repetitive, virus-like array, which can significantly boost immunogenicity. The this compound peptide has been inserted into the P-domain of the Hepatitis E virus (HEV) capsid protein. The resulting chimeric protein was capable of forming VLPs, presenting the HIV epitope on its surface, a promising strategy for inducing a strong immune response.
Utilization of this compound in DNA Vaccine Constructs
DNA vaccines offer a method for in vivo expression of antigens, leading to robust and long-lasting immune responses. The gene sequence encoding the gp120 protein, which contains the this compound epitope, has been a key component of HIV DNA vaccine candidates. For instance, the pV1J-gp120 DNA vaccine, which encodes the HXBc2 gp120 IIIB protein, has been shown to elicit potent humoral and cellular immune responses in preclinical models.
Furthermore, research has explored co-administering these DNA vaccines with plasmids expressing immunomodulatory cytokines, such as IL-2, to amplify the immune responses elicited by the gp120 antigen. In other studies, the this compound peptide itself has been used as a control to measure specific T-cell responses in mice immunized with different prime-boost vaccine regimens, highlighting its importance as a benchmark for cellular immunity in vaccine evaluation.
Evaluation of Immunogenicity of this compound-Containing Vaccine Candidates in Preclinical Models
The immunogenicity of vaccine candidates containing this compound has been extensively evaluated in preclinical models, primarily in BALB/c mice, where it is a well-characterized H-2Dd restricted CTL epitope. nih.govnih.gov These studies have been crucial in determining the effectiveness of different vaccination strategies and formulations.
Comparative Immunogenicity Studies of this compound in Various Vaccination Regimens
Different routes of administration and prime-boost strategies have been compared to identify the most effective regimen for inducing both systemic and mucosal CTL responses.
Transcutaneous vs. Intrarectal Immunization: Studies comparing transcutaneous immunization (TCI) with intrarectal immunization using the PCLUS3-18IIIB peptide and adjuvants found that both routes could induce systemic CTL activity. nih.govnih.gov However, TCI was uniquely capable of inducing robust CTL responses in both systemic (spleen) and mucosal (Peyer's patches) sites. nih.gov Comparative studies of different regimens, including multiple TCIs versus a combination of TCI and intrarectal immunizations, showed that all tested regimens induced comparable levels of CTL activity in the spleen. nih.gov
The table below summarizes the findings on CTL activity in different immunization regimens.
| Immunization Regimen | Spleen CTL Activity | Peyer's Patch CTL Activity |
| 4x Transcutaneous | High | High |
| 3x Transcutaneous + 1x Intrarectal | High | Not specified |
| 1x Intrarectal + 3x Transcutaneous | Marginally weaker than 4x TCI | Not specified |
| Intrarectal only | Lower than TCI | Present |
These findings demonstrated that skin immunization is a potent method for inducing both systemic and mucosal cellular immunity against the this compound epitope. nih.govnih.gov This was further confirmed by challenge studies where mice immunized transcutaneously were protected against an intrarectal challenge with a recombinant vaccinia virus expressing HIV-1 gp160. nih.gov
Strategies for Enhancing this compound Immunogenicity (e.g., Epitope Enhancement, Adjuvant Systems)
Significant research has been dedicated to enhancing the inherently weak immunogenicity of peptide antigens.
Epitope Enhancement: A key strategy has been to improve the T-cell help provided to the B-cells and CTLs that recognize the this compound epitope. By modifying the helper T-cell epitope within the same peptide construct to increase its binding to MHC class II molecules, researchers achieved a more potent activation of helper T-cells. wikipedia.org This enhanced help, in turn, led to a significantly stronger CTL response against the this compound epitope, demonstrating that the level of CD4+ T-cell help is a critical factor for inducing optimal CTL immunity. wikipedia.org
Adjuvant Systems: The use of powerful adjuvants has been essential for eliciting strong immune responses with this compound-based peptides. Studies have shown that while the peptide alone induces minimal to no CTL response, its co-administration with adjuvants like Cholera Toxin (CT), E. coli heat-labile enterotoxin (LT), or immunostimulatory CpG oligodeoxynucleotides dramatically enhances CTL induction. nih.govnih.gov The combination of CT and CpG as adjuvants in a transcutaneous immunization regimen was found to be particularly effective, inducing a greater magnitude of CTL responses in both the gut and the spleen compared to using CT alone. nih.gov
This compound as a Component in Chimeric Viral Vectors for Immunization
The peptide this compound, an immunodominant epitope from the gp160 envelope protein of HIV-1 also known as P18, is a significant target in the development of vaccines. nih.govfishersci.caxenbase.org A key strategy in modern vaccinology involves using chimeric viral vectors, where a gene segment encoding a foreign antigen, such as this compound, is inserted into the genome of a safe, replication-deficient virus. This approach uses the carrier virus's natural ability to infect host cells to deliver the target antigen and elicit a specific immune response. Several studies have successfully incorporated the this compound epitope into different viral vector systems to evaluate and induce immune responses.
One notable approach involved the construction of recombinant vaccinia viruses (RVV) that express the this compound peptide within an influenza virus hemagglutinin (HA) gene cassette. fishersci.ca This resulted in a chimeric HA molecule that was expressed in infected cells. fishersci.ca While these recombinant viruses did not stimulate a significant antibody response against the P18 epitope, they were highly effective at priming CD8+ cytotoxic T lymphocytes (CTLs) specific to it. fishersci.ca These CTLs were functional and could lyse target cells that expressed the full HIV-1 envelope protein, demonstrating that this chimeric vector system is a valuable tool for designing vaccines aimed at inducing a strong cell-mediated immune response. fishersci.ca
Another promising platform involves the use of virus-like particles (VLPs), which are self-assembling viral proteins that mimic the structure of a real virus but lack genetic material, making them non-infectious. Research has shown that the this compound peptide can be inserted into the capsid protein of the Hepatitis E virus (HEV). nih.gov The resulting chimeric protein successfully self-assembled into VLPs, indicating that the HEV capsid is a viable carrier for foreign epitopes without disrupting the particle formation process. nih.gov This makes HEV VLPs a flexible and promising platform for presenting the P18 epitope to the immune system.
Other viral vector technologies have also been utilized in research involving this key HIV epitope. Recombinant vesicular stomatitis virus (rVSV) vectors have been employed in prime-boost vaccination strategies where the P18 peptide serves as a critical target antigen to assess the effectiveness of the immunization regimen. nih.gov Furthermore, retroviral vectors have been engineered to transduce T-cells with a specific T-cell receptor (TCR) designed to recognize the this compound epitope, a technique developed for therapeutic applications against AIDS. zhanggroup.org
The collective findings from these studies underscore the versatility of chimeric viral vectors in vaccine design. By incorporating the this compound epitope into various viral platforms, researchers can strategically elicit desired immune responses, particularly robust CTL activity, which is vital for controlling and clearing viral infections.
Table 1: Research Findings on Chimeric Viral Vectors Incorporating this compound
| Viral Vector System | Chimeric Construct Details | Key Research Findings | Reference |
|---|---|---|---|
| Recombinant Vaccinia Virus (RVV) | P18 epitope (this compound) inserted into an H1 influenza virus hemagglutinin (HA) gene cassette. | Successfully expressed a ~74-kDa chimeric protein. Markedly primed specific CD8+ cytotoxic T lymphocytes (CTLs). Failed to elicit a significant antibody response to the P18 epitope. | fishersci.ca |
| Hepatitis E Virus (HEV) VLP | P18 epitope inserted into the P-domain of the HEV capsid protein (after residue Tyr485). | The chimeric fusion protein successfully self-assembled into virus-like particles (VLPs). Demonstrates HEV VLPs are a promising carrier platform for foreign antigens. | nih.gov |
| Retroviral Vector (pMSGV1) | Vector engineered to express a T-cell receptor (TCR) that recognizes the P18 epitope. | Designed for genetic modification of T-cells to specifically target HIV-infected cells as a therapeutic strategy. | zhanggroup.org |
| Vesicular Stomatitis Virus (VSV) | Used as a vector in prime-boost vaccine studies where P18 was a target antigen. | P18 peptide used to measure the cell-mediated and humoral immune responses generated by different rVSV prime-boost regimens. | nih.gov |
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | Not available in PubChem |
| Brefeldin A | 5287620 |
| Captopril (B1668294) | 44093 |
| Hemagglutinin (HA) peptide tag | 10235423 |
Interactions of Riqrgpgrafvtigk with Biological Systems
Interaction of RIQRGPGRAFVTIGK with Glycolipid Binding Domains of Viral Proteins
The this compound peptide serves as a model for the glycolipid binding domain of gp120. nih.gov Its interaction with glycolipids is a key step in the viral attachment process. This binding is mediated by a specific biochemical mechanism involving a stacking interaction between the phenylalanine (F) residue within the GPGRAF motif of the peptide and the terminal galactose of the glycolipid. nih.gov This interaction is a critical aspect of HIV's ability to bind to various cell types.
Research has demonstrated that the this compound peptide specifically binds to monomolecular films of several glycosphingolipids, including Galactosyl Ceramide (GalCer), Globotriaosylceramide (Gb3), and Ganglioside GM3. nih.govnih.gov These binding events have been characterized using techniques that measure the increase in surface pressure of glycolipid monolayers upon the introduction of the peptide.
In these studies, a stable monomolecular film of the glycolipid is formed on a water subphase. The this compound peptide is then introduced into the subphase. The interaction between the peptide and the glycolipid monolayer leads to an increase in surface pressure (Δπ). The maximum surface pressure increase (Δπmax) and the critical pressure of insertion are determined to quantify the binding affinity. For instance, the critical pressure of insertion for GalCer with the synthetic peptide was found to be approximately 22 mN/m. nih.gov These studies confirm that the peptide can effectively model the binding of the full gp120 protein to these glycolipids. nih.gov
Table 1: Glycolipids Interacting with this compound
| Glycolipid | Interaction Confirmed | Experimental Context |
|---|---|---|
| Galactosyl Ceramide (GalCer) | Yes | Binding to monomolecular films. nih.govnih.gov |
| Globotriaosylceramide (Gb3) | Yes | Binding to monomolecular films. nih.govnih.gov |
| Ganglioside GM3 | Yes | Binding to monomolecular films. nih.govnih.gov |
This compound as a Model for HIV-1 Glycoprotein (gp120) Binding Domain Studies
The this compound peptide is frequently used as a synthetic model for the full gp120 molecule in binding studies. nih.gov This is because the V3 loop, from which the peptide is derived, is a critical determinant of HIV-1's interaction with both its primary receptors (like CD4) and co-receptors, as well as alternative receptors like cell-surface glycosphingolipids. nih.govnih.gov The peptide effectively competes with the native gp120 from various HIV-1 strains for binding to glycolipids such as GalCer, Gb3, and GM3. nih.gov The binding specificity of this peptide provides a simplified and effective tool to study the complex interactions that govern viral entry without the need for the entire, much larger, gp120 glycoprotein. nih.gov
Role of this compound Sequence in HIV-1 Antigenic Variation and Immune Evasion
The V3 loop of gp120, which contains the this compound sequence, is a region of high genetic variability among different HIV-1 strains. This variability is a key strategy the virus employs for immune evasion. mednexus.orgmdpi.com The sequence is an immunodominant epitope, meaning it is frequently recognized by the host's immune system, particularly by cytotoxic T lymphocytes (CTLs). nih.govacs.orguq.edu.au
However, the high mutation rate of the virus leads to rapid changes in this and other sequences. mednexus.org These mutations can alter the peptide structure, allowing the virus to escape recognition by pre-existing antibodies and CTLs. This constant evolution of the V3 loop, including the region represented by this compound, is a major challenge for the development of effective HIV-1 vaccines. The virus's ability to tolerate sequence changes in this critical region allows it to maintain its function while evading the host's immune response. mednexus.org Furthermore, the heavy glycosylation of the gp120 envelope protein can mask critical epitopes like this one, further shielding the virus from neutralizing antibodies. mednexus.org
Table 2: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Galactosyl Ceramide (GalCer) | 53480653, 53481406, 9, 11 |
| Globotriaosylceramide (Gb3) | 66616222, 18, 23 |
| Ganglioside GM3 | 9812294, 4, 5, 6, 10 |
Advanced Research Methodologies and Analytical Techniques for Riqrgpgrafvtigk Studies
In Vitro Assays for RIQRGPGRAFVTIGK-Specific Cellular Immunity
In vitro assays are fundamental in quantifying and characterizing the cellular immune responses directed against this compound. These techniques allow for the controlled stimulation of immune cells with the peptide and the subsequent measurement of their specific reactivity.
Cytotoxicity Assays (e.g., ⁵¹Cr-release assay) for this compound-Specific CTL Activity
The chromium-51 (⁵¹Cr) release assay is a classic and widely used method to measure the lytic activity of cytotoxic T lymphocytes (CTLs). nih.gov In the context of this compound, this assay is used to determine the ability of CTLs, primed either in vivo or in vitro, to recognize and kill target cells presenting this specific peptide.
The process involves labeling target cells, such as P815 mastocytoma cells, with ⁵¹Cr. jci.org These target cells are then "pulsed" with the this compound peptide, which binds to their Major Histocompatibility Complex (MHC) class I molecules on the surface. core.ac.ukjci.org Effector CTLs from an immunized animal or a cultured cell line are then co-incubated with the labeled, peptide-pulsed target cells. core.ac.ukjci.org If the CTLs recognize the this compound peptide on the target cells, they induce cell lysis, leading to the release of ⁵¹Cr into the culture supernatant. The amount of radioactivity released is proportional to the cytotoxic activity of the CTLs. nih.gov
Studies have consistently demonstrated that this compound can stimulate potent CTL responses functional in a ⁵¹Cr-release assay. dtu.dk For example, immunization with various vaccine candidates incorporating the this compound sequence has been shown to induce CTLs capable of specifically lysing peptide-pulsed target cells. nih.gov
Table 1: Representative Findings from ⁵¹Cr-Release Assays for this compound
| Immunization Strategy | Effector Cells | Target Cells | Key Finding | Reference |
|---|---|---|---|---|
| Recombinant vaccinia virus expressing HIV-1 Env | Splenocytes from immunized mice | P815 cells pulsed with this compound | Demonstrated significant peptide-specific cytotoxic activity. | jci.org |
| Soluble gp120 protein with adjuvant | Splenocytes from immunized mice | Fibroblasts pulsed with this compound | Induced specific killing of target cells presenting the peptide. | |
| DNA vaccine expressing HIV-1 Env | In vitro stimulated splenocytes | Jurkat-A2/Kb cells infected with recombinant vaccinia virus | Elicited CTL responses against homologous env gene products. | nih.gov |
Intracellular Cytokine Staining (ICS) Assays for this compound-Specific T-cell Responses
Intracellular Cytokine Staining (ICS) is a powerful technique used to detect and quantify cytokine production within individual cells, providing insights into the functional profile of antigen-specific T cells. nih.gov This method is frequently coupled with flow cytometry for multi-parameter analysis.
In a typical ICS assay for this compound, immune cells (often splenocytes or peripheral blood mononuclear cells) are stimulated ex vivo with the peptide for several hours. researchgate.net During this stimulation, a protein transport inhibitor, such as Brefeldin A, is added to block the secretion of cytokines, causing them to accumulate within the cell. researchgate.net Following stimulation, the cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD4) to identify specific T-cell populations. Subsequently, the cells are permeabilized and stained with fluorescent antibodies against intracellular cytokines, most commonly Interferon-gamma (IFN-γ), but also others like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2). 5z.com Flow cytometry is then used to analyze the cells, allowing for the precise quantification of the percentage of CD8+ or CD4+ T cells that produce specific cytokines in response to this compound. nih.govresearchgate.net
This technique has been instrumental in demonstrating that vaccination strategies incorporating this compound can induce significant frequencies of IFN-γ-producing CD8+ T cells. researchgate.net
ELISPOT Assays for Interferon-gamma (IFN-γ) Production in Response to this compound
The Enzyme-Linked Immunospot (ELISPOT) assay is another highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. nih.gov It is particularly well-suited for measuring IFN-γ production by T cells responding to this compound.
The assay is performed in 96-well plates coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ). jci.org Immune cells are plated in these wells along with the this compound peptide and incubated. jci.org Cells that are activated by the peptide will secrete IFN-γ, which is captured by the antibody on the plate surface in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a second, biotinylated detection antibody for IFN-γ is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that precipitates as a colored spot at the site of cytokine secretion. Each spot represents a single IFN-γ-producing cell. jci.org
ELISPOT assays have been used to measure T-cell reactivity against this compound in various contexts, including tracking viral escape mutations and evaluating vaccine-induced immunity. bjmu.edu.cntandfonline.com
Flow Cytometry for Phenotypic and Functional Analysis of this compound-Specific Immune Cells
Flow cytometry is an indispensable tool in the study of this compound-specific immunity, enabling the detailed characterization of immune cell populations. As mentioned, it is the analytical component of ICS assays, but its application extends further to the phenotypic analysis of T cells. researchgate.netplos.org
By using a panel of fluorescently labeled antibodies against various cell surface and intracellular markers, researchers can identify and enumerate this compound-specific T cells and simultaneously determine their phenotype. This can include markers for:
Lineage: CD4, CD8 to distinguish T helper cells from cytotoxic T cells. plos.org
Activation: CD25, CD44, CD69 to identify cells that have been activated by the peptide.
Memory status: CD62L, CCR7 to differentiate between naive, central memory, and effector memory T cells.
For instance, following immunization and stimulation with this compound, splenocytes can be stained and analyzed by flow cytometry to determine the proportion of CD8+ T cells that are positive for IFN-γ, providing both functional and phenotypic data in a single assay. plos.org Furthermore, flow cytometry-based cell sorting (FACS) can be used to isolate pure populations of this compound-specific T cells for further downstream applications, such as adoptive transfer experiments or detailed molecular analysis.
Biochemical and Biophysical Techniques Applied to this compound Interactions
Understanding the molecular interactions between this compound and other biological molecules, such as antibodies or cellular receptors, is crucial for vaccine design and inhibitor development.
Biochemical assays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting are used to characterize the binding of antibodies to the this compound epitope. For example, monoclonal antibodies raised against the V3 loop have been tested for their ability to recognize this specific peptide sequence in ELISA formats. mdpi.com These techniques are vital for confirming the presentation and antigenicity of the this compound sequence when it is incorporated into larger protein constructs or virus-like particles. mdpi.com Other studies have utilized binding assays to show that the synthetic this compound peptide can serve as a model for the glycolipid binding domain of gp120, interacting with molecules like galactosylceramide (GalCer). nih.gov
Affinity Capillary Electrophoresis for Binding Research with this compound
Affinity Capillary Electrophoresis (ACE) is an advanced analytical technique used to study binding interactions between molecules. It offers advantages such as high separation efficiency, rapid analysis time, and low sample consumption.
ACE has been specifically applied to investigate the interactions between this compound (also referred to as R15K in some literature) and potential inhibitor molecules. bjmu.edu.cn218.28.6 In this method, one of the binding partners (e.g., the this compound peptide) is included in the running buffer within a capillary. A sample containing the potential binding partner (e.g., a plant extract) is then injected and subjected to electrophoresis. bjmu.edu.cn218.28.6 If an interaction occurs between the analyte and the peptide in the buffer, the electrophoretic mobility of the analyte will change. The magnitude of this change can be used to determine binding affinities and stoichiometry.
Research has utilized ACE to screen for anti-HIV ingredients in natural plant extracts, such as from Artemisia rupestris L., by analyzing their direct interaction with the this compound peptide. bjmu.edu.cn218.28.6 This demonstrates the utility of ACE as a rapid and effective method for identifying molecules that bind to this critical viral epitope.
Table 2: Summary of Advanced Analytical Techniques for this compound
| Technique | Primary Application | Information Gained | Example Study Context |
|---|---|---|---|
| ⁵¹Cr-Release Assay | Quantifying CTL lytic function | Percentage of specific target cell lysis | Evaluating vaccine-induced cytotoxicity |
| Intracellular Cytokine Staining (ICS) | Measuring single-cell cytokine production | Frequency and phenotype of cytokine-producing T cells | Assessing T-cell functional responses to peptide stimulation |
| IFN-γ ELISPOT | Enumerating antigen-specific T cells | Frequency of IFN-γ secreting cells | Monitoring T-cell responses in infection and vaccination |
| Flow Cytometry | Multi-parameter cell analysis | Cell phenotype, activation state, frequency | Characterizing memory and effector T-cell populations |
| Affinity Capillary Electrophoresis (ACE) | Characterizing molecular binding | Binding affinity, kinetics, stoichiometry | Screening for inhibitors that bind to the this compound epitope |
Spectroscopic and Chromatographic Methods for Characterizing this compound Conjugates
The characterization of this compound conjugates, which involves the covalent attachment of another chemical moiety to the peptide, is crucial for the development of peptide-based therapeutics. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure, purity, and stability of these complex biomolecules. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for analyzing peptide-drug conjugates. nih.gov
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the purification and analysis of peptides and their conjugates. gilson.comamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity. gilson.comamericanpeptidesociety.org For this compound conjugates, the hydrophobicity will be influenced by both the peptide sequence and the nature of the conjugated molecule. More hydrophobic conjugates will have longer retention times on the non-polar stationary phase of the HPLC column. gilson.com
Mass spectrometry (MS) is often coupled with liquid chromatography to provide detailed structural information. nih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two common ionization techniques used for peptide analysis. nih.gov High-resolution mass spectrometry (HRMS) can provide precise molecular weight measurements, which are essential for confirming the successful conjugation of a drug or other molecule to the this compound peptide and for determining the drug-to-peptide ratio. nih.govrsc.org Tandem mass spectrometry (MS/MS) can be used to sequence the peptide portion of the conjugate, confirming its identity. gilson.com
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the structural characterization of this compound conjugates, although it is less commonly used for routine analysis than LC-MS. nih.gov NMR can provide detailed information about the three-dimensional structure of the conjugate in solution.
Below is an interactive data table summarizing the common analytical techniques for this compound conjugates.
| Analytical Technique | Principle of Separation/Detection | Information Obtained |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. gilson.comamericanpeptidesociety.org | Purity of the conjugate, separation from unconjugated peptide and other impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis of MS. nih.gov | Molecular weight of the conjugate, confirmation of conjugation, purity assessment. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. rsc.org | Precise molecular mass, elemental composition, drug-to-peptide ratio. nih.govrsc.org |
| Tandem Mass Spectrometry (MS/MS) | Fragments the molecule to obtain structural information. | Amino acid sequence confirmation of the this compound peptide within the conjugate. gilson.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Based on the magnetic properties of atomic nuclei. | Detailed three-dimensional structure of the conjugate in solution. nih.gov |
Immunological Detection and Characterization Methods for this compound
Immunological methods offer high specificity and sensitivity for the detection and quantification of the this compound peptide. genosphere-biotech.com These techniques rely on the use of antibodies that specifically recognize and bind to the peptide. genosphere-biotech.com
The production of anti-RIQRGPGRAFVTIGK antibodies is a critical first step. This typically involves synthesizing the this compound peptide and then immunizing an animal with it, often conjugated to a larger carrier protein to enhance the immune response. genosphere-biotech.com The resulting polyclonal or monoclonal antibodies can then be purified and used in various immunoassays. nih.gov
Enzyme-linked immunosorbent assay (ELISA) is a widely used immunoassay for detecting and quantifying peptides. genosphere-biotech.comnih.gov In a sandwich ELISA format, a capture antibody specific for this compound is coated onto a microplate well. The sample containing the peptide is then added, followed by a detection antibody that is also specific for this compound but binds to a different epitope. The detection antibody is typically conjugated to an enzyme that produces a measurable signal, allowing for the quantification of the peptide.
Western blotting is another immunological technique that can be used to detect this compound, particularly if it is part of a larger protein or conjugate. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an anti-RIQRGPGRAFVTIGK antibody.
Fluorescent sandwich microarray immunoassays (FSMI) represent a more advanced, high-throughput method that can be adapted for the detection of this compound. acs.org This technique uses a microarray format with specific capture antibodies to detect the target peptide in complex samples. acs.org
The following interactive data table provides an overview of immunological methods for the detection and characterization of this compound.
| Immunological Method | Principle | Applications |
| Anti-Peptide Antibody Production | Immunization of an animal with the synthesized this compound peptide to generate specific antibodies. genosphere-biotech.com | Generation of reagents for use in various immunoassays. genosphere-biotech.com |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes specific antibodies to capture and detect the peptide, often with an enzymatic signal amplification. genosphere-biotech.comnih.gov | Quantification of this compound in biological samples. |
| Western Blotting | Separation of proteins by size, followed by detection with a specific antibody. | Detection of this compound when it is part of a larger protein or conjugate. |
| Fluorescent Sandwich Microarray Immunoassay (FSMI) | A high-throughput microarray-based immunoassay using fluorescence detection. acs.org | Multiplexed detection of this compound in complex samples. acs.org |
Future Directions and Research Perspectives on Riqrgpgrafvtigk
Elucidating Undiscovered Processing Pathways of RIQRGPGRAFVTIGK
The precise mechanisms by which the peptide this compound is processed and presented to the immune system are not fully understood. Future investigations will need to delve into the specific intracellular pathways that handle this epitope. There are two primary antigen processing pathways: the endogenous pathway, which presents peptides to MHC class I molecules, and the exogenous pathway, which presents them to MHC class II molecules. nih.gov Understanding which pathway predominantly processes this compound, and the specific proteases and cellular machinery involved, is critical. For instance, research could explore whether this peptide can be driven into the endogenous pathway to stimulate a robust cytotoxic T-lymphocyte (CTL) response, a key component in clearing virally infected cells. pnas.org Elucidating these pathways could reveal new strategies to enhance the peptide's immunogenicity. Research into the metabolism of similar peptides, like angiotensin-(1-12), shows that processing is tissue-specific and depends on the relative abundance of enzymes like ACE and neprilysin, suggesting a similar complexity may exist for this compound. nih.gov
Rational Design of Next-Generation this compound-Based Immunogens
Rational, structure-based design is a critical future direction for creating more effective vaccines based on the this compound epitope. mdpi.comnih.gov While the linear peptide itself can elicit an immune response, its immunogenicity can be limited. mdpi.com Future research will focus on engineering novel immunogens that present this epitope in a more stable and immunologically potent conformation.
Key strategies may include:
Conformational Mimicry: Designing constrained peptides or scaffold proteins that mimic the native conformation of the V3 loop as recognized by broadly neutralizing antibodies. princeton.edu
Multivalent Display: Presenting multiple copies of the this compound epitope on nanoparticles or virus-like particles (VLPs) to create a high-density display that can strongly activate B-cells. princeton.eduacs.orgnih.gov
Computational modeling and experimental validation will be essential to screen and optimize these next-generation immunogens for enhanced stability and their ability to elicit broadly neutralizing antibodies. nih.govbiorxiv.org
Investigation of this compound Interactions with Evolving Viral Variants and Host Immune Components
A significant challenge in HIV-1 vaccine development is the virus's high mutation rate, leading to the constant evolution of new variants. nih.gov Future research must systematically investigate how mutations within and outside the this compound sequence in emerging HIV-1 strains affect its recognition by the immune system. npr.org This includes studying the interaction of the peptide with various components of both the innate and adaptive immune systems. plos.orgfrontiersin.orgmsdmanuals.com
Studies should focus on:
Antibody Binding: Assessing how viral evolution impacts the binding affinity of neutralizing antibodies to the this compound epitope.
T-Cell Recognition: Determining how sequence variations affect the presentation of the peptide by MHC molecules and subsequent recognition by T-cell receptors.
Immune Evasion: Investigating mechanisms by which new viral variants mask this epitope to evade immune surveillance. frontiersin.org
Understanding these interactions is crucial for designing vaccines that can offer broad protection against a diverse and evolving viral landscape.
Development of Novel Delivery Platforms for this compound in Immunotherapeutic Strategies
The effectiveness of a peptide-based immunogen like this compound is heavily dependent on its delivery system. amazon.comthreetreesbooks.com Future research will explore novel platforms designed to protect the peptide from degradation, target it to specific immune cells, and act as an adjuvant to boost the immune response. google.comamazon.in
Promising delivery platforms include:
Nanocarriers: Liposomes, polymeric nanoparticles, and self-assembling peptide systems that can encapsulate this compound, control its release, and enhance its uptake by antigen-presenting cells (APCs). acs.org
Microneedle Arrays: For intradermal delivery, which can efficiently target the rich network of immune cells in the skin. wiley.com
mRNA Vaccines: Encoding the this compound sequence, potentially as part of a larger fusion protein, allowing for in vivo production of the antigen. biorxiv.org
Attenuated Viral Vectors: Using harmless viruses as a vehicle to deliver the genetic information for this compound, inducing a strong and lasting immune response. frontiersin.org
The development of these platforms will be a key step in translating this compound-based immunogens into successful clinical therapies. amazon.comthreetreesbooks.comgoogle.comamazon.in
Exploration of this compound as a Probe for Fundamental Receptor-Ligand Interactions Beyond HIV-1
Beyond its role as an HIV-1 immunogen, the this compound peptide can serve as a valuable molecular tool. Its well-defined interaction with specific antibodies and potentially other cellular receptors makes it an excellent probe for studying the fundamental principles of receptor-ligand interactions. nih.gov
Future research could utilize modified versions of this peptide to:
Map Binding Sites: By incorporating photoactivatable cross-linkers, researchers can precisely map the contact points between the peptide and its binding partners, such as antibodies or T-cell receptors. nih.gov
Study Receptor Activation: Investigate the conformational changes and signaling cascades initiated upon the binding of the peptide to its receptors.
Screen for Novel Receptors: Use the peptide as bait to identify previously unknown cellular receptors or binding proteins, potentially uncovering new biological pathways.
This line of inquiry could provide insights that extend beyond HIV-1 research, contributing to a broader understanding of molecular recognition in the immune system and other biological contexts. plos.org
Q & A
Q. How can researchers validate "this compound" specificity in complex biological matrices?
- Methodological Answer : Use stable isotope dilution assays (SIDAs) or immunodepletion to confirm target engagement. Pair with imaging techniques (e.g., confocal microscopy, PET scans) for spatial resolution. Cross-validate using orthogonal assays (e.g., RNAi silencing vs. pharmacological inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
